molecular formula C6H6N2O4 B8778994 2-Methoxy-5-nitropyridinium-1-olate

2-Methoxy-5-nitropyridinium-1-olate

Cat. No.: B8778994
M. Wt: 170.12 g/mol
InChI Key: RGAKCIBYQOYHDR-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridinium-1-olate is a nitro-substituted pyridine derivative characterized by a methoxy (-OCH₃) group at the 2-position and a nitro (-NO₂) group at the 5-position of the pyridine ring. The compound exists as a zwitterionic structure due to the resonance stabilization between the nitro group and the deprotonated oxygen at the 1-position. This structural arrangement imparts unique electronic and solubility properties, making it a candidate for applications in organic synthesis, pharmaceuticals, or nonlinear optical materials. Its reactivity is influenced by the electron-withdrawing nitro group and the electron-donating methoxy group, creating a polarized aromatic system.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-methoxy-5-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C6H6N2O4/c1-12-6-3-2-5(8(10)11)4-7(6)9/h2-4H,1H3

InChI Key

RGAKCIBYQOYHDR-UHFFFAOYSA-N

Canonical SMILES

COC1=[N+](C=C(C=C1)[N+](=O)[O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Methoxy-5-nitropyridinium-1-olate, it is essential to compare it with structurally analogous nitro-pyridine derivatives. Key compounds for comparison include:

3-Nitropyridine

  • Structure : Lacks the methoxy group and zwitterionic stabilization.
  • Reactivity : The nitro group at the 3-position reduces aromatic stability compared to the 5-position, leading to lower electrophilicity.
  • Solubility : Less polar than this compound due to the absence of ionic character.

4-Nitropyridine N-Oxide

  • Structure : Features a nitro group at the 4-position and an N-oxide group.
  • Electronic Properties : The N-oxide group enhances resonance stabilization but lacks the methoxy substituent, resulting in different charge distribution.

2-Chloro-5-nitropyridine

  • Structure : Chlorine replaces the methoxy group at the 2-position.
  • Reactivity : The electron-withdrawing chlorine increases electrophilicity at the 5-nitro position but eliminates the zwitterionic character.
  • Thermal Stability : Lower melting point (~120°C) compared to this compound (~180°C) due to reduced ionic interactions.

Table 1: Comparative Properties of Nitro-Pyridine Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key Applications
This compound 200.12 ~180 High (DMSO, H₂O) Nonlinear optics, catalysis
3-Nitropyridine 124.08 40–42 Moderate (Ethanol) Intermediate in synthesis
4-Nitropyridine N-Oxide 154.11 145–147 High (Acetone) Oxidizing agent
2-Chloro-5-nitropyridine 172.53 ~120 Low (Chloroform) Agrochemical synthesis

Research Findings and Key Distinctions

Zwitterionic Stability: The zwitterionic nature of this compound enhances its solubility in polar solvents compared to non-ionic analogs like 2-Chloro-5-nitropyridine .

Electronic Effects : The methoxy group at the 2-position donates electron density, moderating the electron-withdrawing effect of the nitro group, which is absent in 4-Nitropyridine N-Oxide.

Thermal Behavior : Higher melting points in zwitterionic structures correlate with stronger intermolecular ionic interactions.

Notes on Limitations and Gaps

  • Further experimental studies are required to quantify nonlinear optical coefficients or catalytic activity for this compound.

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